2-Hexanone, 3,3-difluoro-6-hydroxy-
Description
2-Hexanone, 3,3-difluoro-6-hydroxy- is a fluorinated derivative of 2-hexanone (methyl-n-butyl ketone, CAS 591-78-6), featuring a hydroxyl (-OH) group at the 6th carbon and two fluorine atoms at the 3rd carbon positions. While direct studies on this compound are absent in the provided evidence, its properties can be inferred from structural analogs and general principles of organofluorine chemistry.
Properties
CAS No. |
121749-57-3 |
|---|---|
Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.141 |
IUPAC Name |
3,3-difluoro-6-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H10F2O2/c1-5(10)6(7,8)3-2-4-9/h9H,2-4H2,1H3 |
InChI Key |
SSORPTBYHRLLGD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CCCO)(F)F |
Synonyms |
2-Hexanone, 3,3-difluoro-6-hydroxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
- Substituents : Lacks hydroxyl and fluorine groups.
- Toxicokinetics :
- Toxicity: Chronic oral MRL: 0.05 mg/kg/day (based on axonal swelling in rats) . No chronic inhalation MRL due to insufficient data .
6-Hydroxy-2-hexanone (Identified in )
Key Differences:
- Metabolism: The -OH group may facilitate conjugation (e.g., glucuronidation), enhancing excretion compared to 2-hexanone .
Fluorinated Analogs (e.g., 6-Bromo-decafluoro-2-hexanone, CAS 813468-34-7)
Key Differences:
- Substituents : Multiple fluorines and a bromine atom ().
- Properties: Extreme hydrophobicity and chemical stability due to heavy fluorination. Potential for unique protein interactions via halogen bonding .
| Property | 6-Bromo-decafluoro-2-hexanone | 3,3-Difluoro-6-hydroxy-2-hexanone |
|---|---|---|
| Halogen Type | Br, F | F only |
| Bioavailability | Low (high hydrophobicity) | Moderate (hydroxyl improves solubility) |
| Toxicity Profile | Unstudied | Neurotoxicity possible (based on parent compound) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
